molecular formula C11H24Cl2N2O B11789505 N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B11789505
M. Wt: 271.22 g/mol
InChI Key: QUVXGBAOKRELIF-UHFFFAOYSA-N
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Description

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by a tetrahydropyran ring substituted with a cyclohexyl group and two amine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable tetrahydropyran derivative in the presence of a strong acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N4-Cyclohexyl-1,2-diaminocyclohexane: Similar in structure but lacks the tetrahydropyran ring.

    N4-Cyclohexyl-1,2-diaminopropane: Contains a propane backbone instead of a tetrahydropyran ring.

    N4-Cyclohexyl-1,2-diaminoethane: Features an ethane backbone.

Uniqueness

N4-Cyclohexyltetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C11H24Cl2N2O

Molecular Weight

271.22 g/mol

IUPAC Name

4-N-cyclohexyloxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C11H22N2O.2ClH/c12-10-8-14-7-6-11(10)13-9-4-2-1-3-5-9;;/h9-11,13H,1-8,12H2;2*1H

InChI Key

QUVXGBAOKRELIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCOCC2N.Cl.Cl

Origin of Product

United States

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